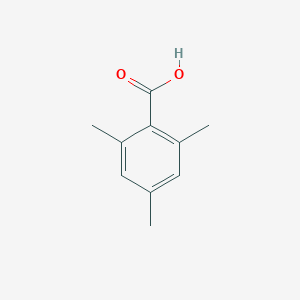
2-Benzoxazolinon
Übersicht
Beschreibung
Benzoxazolinon ist eine heterocyclische organische Verbindung, die durch einen Benzolring gekennzeichnet ist, der mit einem Oxazolinring verschmolzen ist.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkungsmechanismus von Benzoxazolinon hängt von seiner Anwendung ab. Beispielsweise hemmen Benzoxazolinonderivate in ihrer Rolle als antibakterielle Mittel das Bakterienwachstum, indem sie in wichtige zelluläre Prozesse eingreifen . Im Zusammenhang mit der Anti-HIV-Aktivität wurde gezeigt, dass Benzoxazolinonderivate das Integrase-Enzym hemmen und so die Integration viraler DNA in das Wirtsgenom verhindern .
Biochemische Analyse
Biochemical Properties
2-Benzoxazolinone interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to have antibacterial properties against different bacterial microorganisms . In a study, it was linked to a variety of hydrazones and azoles, demonstrating wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis .
Cellular Effects
2-Benzoxazolinone has significant effects on various types of cells and cellular processes. It influences cell function by reducing germination and causing a delay in radicle elongation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Benzoxazolinone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have anti-HIV-1 activity, where the benzoxazolinone scaffold could be replaced with a catechol moiety in the potent but toxic integrase strand transfer inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoxazolinone change over time. It has been found that the compound is readily taken up by germinated radish at a rate of 1556 nmol g−1 FW . Over time, it is translocated into radish organs, mainly into roots and cotyledons .
Dosage Effects in Animal Models
The effects of 2-Benzoxazolinone vary with different dosages in animal models. At a concentration of 10−3 M, it reduced radish germination by 50% and caused a delay in radicle elongation . At a concentration of 10−5 M, it did not affect radish germination .
Metabolic Pathways
2-Benzoxazolinone is involved in several metabolic pathways. It is released by the decomposition of the cyclic hydroxamic acid DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) . It also interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
2-Benzoxazolinone is transported and distributed within cells and tissues. It is absorbed and translocated into target plants . It is mainly translocated into roots and cotyledons of radish organs .
Subcellular Localization
It has been hypothesized that benzoxazinoid molecules are released into the apoplast as glucosides, and later activated by extracellular glucosidases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Benzoxazolinon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Hofmann-Umlagerung von Salicylamid unter Verwendung von Trichlorisocyanursäure als Chlorierungsmittel. Diese Methode ist aufgrund ihrer hohen Ausbeute und der Stabilität der beteiligten Reagenzien vorteilhaft . Ein weiteres Verfahren beinhaltet die Kondensation von o-Aminophenol mit Kohlensäurederivaten wie Phosgen, Carbonaten, Carbamaten oder Kohlendioxid .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird häufig die kontinuierliche Hofmann-Umlagerung eingesetzt. Diese Methode ermöglicht die effiziente Produktion von Benzoxazolinon in großem Maßstab, indem die Reaktionsbedingungen so optimiert werden, dass eine feste Ansammlung verhindert und die hohe Reinheit des Endprodukts sichergestellt wird .
Analyse Chemischer Reaktionen
Reaktionstypen: Benzoxazolinon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zum Beispiel kann es mit Trichlorisocyanursäure zu 5-Chlorbenzoxazolinon chloriert werden . Zusätzlich kann es mit Alkyl-β-Chlorvinylketonen reagieren, was zur Öffnung des Oxazolinrings führt .
Häufige Reagenzien und Bedingungen:
Oxidation: Trichlorisocyanursäure wird häufig für Chlorierungsreaktionen verwendet.
Reduktion: Spezifische Reduktionsmittel können je nach gewünschtem Produkt eingesetzt werden.
Substitution: Verschiedene Nucleophile können verwendet werden, um verschiedene funktionelle Gruppen in die Benzoxazolinonstruktur einzuführen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören chlorierte Derivate, Hydrazone und Azole, die auf ihre antibakteriellen Eigenschaften untersucht wurden .
Vergleich Mit ähnlichen Verbindungen
Benzoxazolinon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Benzoxazinoiden und Benzisoxazolen. Benzoxazinoide sind beispielsweise vor allem für ihre Rolle in der Pflanzenabwehr bekannt, während Benzisoxazole auf ihre pharmakologischen Eigenschaften untersucht werden .
Liste ähnlicher Verbindungen:
- Benzoxazinoide
- Benzisoxazole
- Benzoxazolon-Derivate
Zusammenfassend lässt sich sagen, dass Benzoxazolinon eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartigen chemischen Eigenschaften und vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Gegenstand laufender Forschung.
Eigenschaften
IUPAC Name |
3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049324 | |
| Record name | 2-Benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
335.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719300 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59-49-4 | |
| Record name | 2(3H)-Benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BENZOXAZOLINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzoxazolone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-benzoxazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | 2-Benzoxazolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)





![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)





